molecular formula C7H12OS B13618789 (2R,6S)-2,6-dimethylthian-4-one,cis

(2R,6S)-2,6-dimethylthian-4-one,cis

Cat. No.: B13618789
M. Wt: 144.24 g/mol
InChI Key: UBRRNGQYQFJNIG-OLQVQODUSA-N
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Description

It is a thioether derivative of an unsaturated ketone and has been studied for its biological properties and synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis involves several steps. One common method includes the reaction of a suitable thioether precursor with a ketone under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the thian-4-one ring .

Industrial Production Methods

Industrial production methods for (2R,6S)-2,6-dimethylthian-4-one, cis are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylthian-4-one, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activity, including potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2,6-dimethylthian-4-one, trans
  • (2S,6S)-2,6-dimethylthian-4-one, cis
  • (2S,6R)-2,6-dimethylthian-4-one, trans

Uniqueness

(2R,6S)-2,6-dimethylthian-4-one, cis is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

(2S,6R)-2,6-dimethylthian-4-one

InChI

InChI=1S/C7H12OS/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

UBRRNGQYQFJNIG-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](S1)C

Canonical SMILES

CC1CC(=O)CC(S1)C

Origin of Product

United States

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